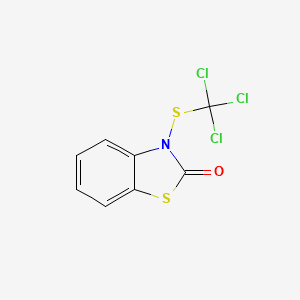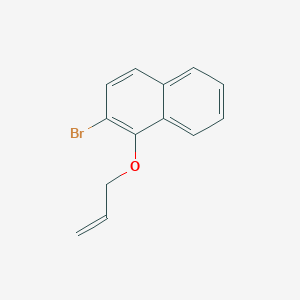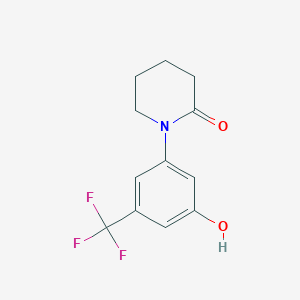
1-(3-Hydroxy-5-trifluoromethylphenyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxy-5-trifluoromethylphenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
The synthesis of 1-(3-Hydroxy-5-trifluoromethylphenyl)piperidin-2-one involves several steps. One common synthetic route starts with commercially available starting materials such as 3-hydroxy-5-trifluoromethylbenzaldehyde and piperidin-2-one. The reaction typically involves the formation of an imine intermediate, followed by cyclization and subsequent reduction to yield the desired product. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Analyse Des Réactions Chimiques
1-(3-Hydroxy-5-trifluoromethylphenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide
Applications De Recherche Scientifique
1-(3-Hydroxy-5-trifluoromethylphenyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxy-5-trifluoromethylphenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-(3-Hydroxy-5-trifluoromethylphenyl)piperidin-2-one can be compared with other piperidine derivatives, such as:
1-(3-Hydroxyphenyl)piperidin-2-one: Lacks the trifluoromethyl group, which may affect its biological activity and chemical reactivity.
1-(3-Trifluoromethylphenyl)piperidin-2-one: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.
1-(3-Hydroxy-5-methylphenyl)piperidin-2-one: Contains a methyl group instead of a trifluoromethyl group, which can alter its pharmacokinetic properties
Propriétés
Numéro CAS |
885044-46-2 |
|---|---|
Formule moléculaire |
C12H12F3NO2 |
Poids moléculaire |
259.22 g/mol |
Nom IUPAC |
1-[3-hydroxy-5-(trifluoromethyl)phenyl]piperidin-2-one |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)8-5-9(7-10(17)6-8)16-4-2-1-3-11(16)18/h5-7,17H,1-4H2 |
Clé InChI |
HEHPPQFLLFNPTE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(=O)C1)C2=CC(=CC(=C2)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


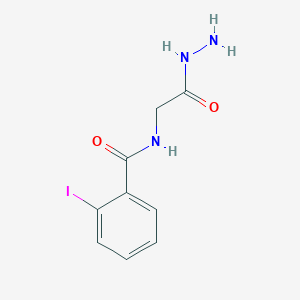
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide](/img/structure/B14179335.png)
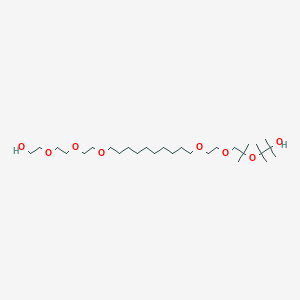
![4,4'-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine]](/img/structure/B14179339.png)
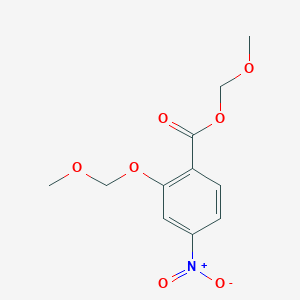


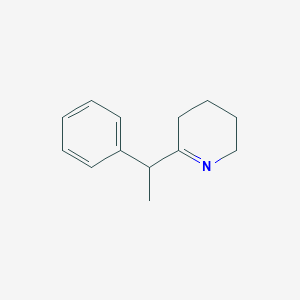
![3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14179371.png)



